Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a chemical compound with the molecular formula C7H7BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by esterification. One common method includes the bromination of 3-hydroxy-5-methylthiophene-2-carboxylic acid using bromine in the presence of a suitable solvent. The resulting brominated product is then esterified with methanol in the presence of an acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-amino-3-hydroxy-5-methylthiophene-2-carboxylate.
Oxidation: Formation of 4-bromo-3-oxo-5-methylthiophene-2-carboxylate.
Reduction: Formation of 4-bromo-3-hydroxy-5-methylthiophene-2-methanol.
Scientific Research Applications
Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
- Methyl 4-chloro-3-hydroxy-5-methylthiophene-2-carboxylate
- Methyl 4-bromo-3-methoxy-5-methylthiophene-2-carboxylate
Uniqueness
Properties
IUPAC Name |
methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHECESYNGLJWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C(=O)OC)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715988 | |
Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113589-26-7 | |
Record name | Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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